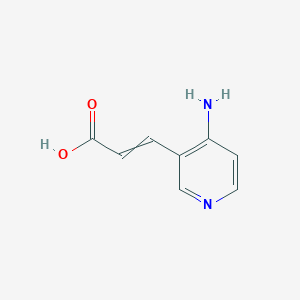

(E)-3-(4-aminopyridin-3-yl)acrylic acid

Description

BenchChem offers high-quality (E)-3-(4-aminopyridin-3-yl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-aminopyridin-3-yl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

3-(4-aminopyridin-3-yl)prop-2-enoic acid |

InChI |

InChI=1S/C8H8N2O2/c9-7-3-4-10-5-6(7)1-2-8(11)12/h1-5H,(H2,9,10)(H,11,12) |

InChI Key |

DVXPOYXSNKWPOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1N)C=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of (E)-3-(4-aminopyridin-3-yl)acrylic acid

This guide serves as a definitive technical reference for (E)-3-(4-aminopyridin-3-yl)acrylic acid , a critical intermediate in the synthesis of bicyclic heterocyclic pharmacophores, particularly 1,6-naphthyridinones.

Chemical Identity, Synthesis, and Medicinal Applications

Executive Summary

(E)-3-(4-aminopyridin-3-yl)acrylic acid (CAS: 773132-83-5 ) is a bifunctional pyridine derivative characterized by an electron-rich 4-amino group and an electron-deficient acrylic acid moiety at the 3-position. It serves as a strategic "push-pull" building block in medicinal chemistry. Its primary utility lies in its role as a precursor for 1,6-naphthyridin-2(1H)-ones via intramolecular cyclization, a scaffold widely represented in kinase inhibitors (e.g., PI3K, mTOR) and antiviral agents.

Chemical Identity & Structure

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | (2E)-3-(4-aminopyridin-3-yl)prop-2-enoic acid |

| Common Synonyms | 3-(4-Amino-3-pyridyl)acrylic acid; 4-Amino-3-pyridineacrylic acid |

| CAS Number | 773132-83-5 |

| Molecular Formula | C₈H₈N₂O₂ |

| Molecular Weight | 164.16 g/mol |

| SMILES | Nc1c(C=CC(=O)O)cncc1 |

| InChI Key | HKUVFKTUMTYXQT-ONEGZZNKSA-N |

Structural Analysis

The molecule consists of a pyridine ring substituted at the C3 and C4 positions.

-

Stereochemistry: The alkene typically adopts the thermodynamically stable (E)-configuration (trans), driven by the steric bulk of the pyridine ring versus the carboxylic acid.

-

Electronic State: The molecule is amphoteric . It possesses a basic pyridine nitrogen (and amino group) and an acidic carboxylic acid. In neutral aqueous solution, it likely exists as a zwitterion.

-

Michael Acceptor: The

-unsaturated carbonyl system makes it a Michael acceptor, capable of covalent interactions with nucleophilic cysteine residues in biological targets, although the electron-donating amino group at C4 reduces this electrophilicity via resonance.

Physicochemical Properties[3][4][5][6][7][8]

| Property | Value (Experimental/Predicted) | Context |

| Melting Point | > 250 °C (Decomposes) | High MP due to intermolecular H-bonding and zwitterionic lattice energy. |

| pKa (Acid) | ~4.0 - 4.5 | Carboxylic acid proton. |

| pKa (Base) | ~6.5 - 7.0 | Pyridine nitrogen. Lower than unsubstituted 4-aminopyridine (pKa 9.1) due to the electron-withdrawing acrylic side chain. |

| LogP | 0.2 - 0.5 | Low lipophilicity; highly polar. |

| Solubility | DMSO, DMF, Dilute Acid/Base | Poor solubility in non-polar solvents (DCM, Hexane) and neutral water. |

Synthesis Protocol

The most robust synthetic route is the Heck Cross-Coupling reaction between 3-halo-4-aminopyridines and acrylic acid.

Reaction Scheme

Substrates: 3-Bromo-4-aminopyridine + Acrylic Acid Catalyst: Palladium(II) Acetate [Pd(OAc)₂] Ligand: Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine Base: Triethylamine (Et₃N)[1]

Step-by-Step Methodology

Note: This protocol assumes standard Schlenk line techniques for air-sensitive catalysis.

Reagents:

-

3-Bromo-4-aminopyridine (1.0 equiv, 173 mg)

-

Acrylic acid (1.5 equiv, 108 mg)

-

Pd(OAc)₂ (5 mol%)

-

P(o-tolyl)₃ (10 mol%)

-

Triethylamine (3.0 equiv)[2]

-

Solvent: DMF (anhydrous, degassed) or Acetonitrile/Water (4:1)

Procedure:

-

Setup: Charge a dried Schlenk tube with 3-bromo-4-aminopyridine, Pd(OAc)₂, and P(o-tolyl)₃. Evacuate and backfill with Argon (3x).

-

Solvent Addition: Add degassed DMF (5 mL) via syringe.

-

Reagent Addition: Add Triethylamine followed by Acrylic acid dropwise.

-

Reaction: Seal the tube and heat to 100°C for 12–16 hours. The solution will typically darken as Pd(0) species form.

-

Monitoring (Self-Validation): Check via TLC (10% MeOH in DCM). The starting bromide (higher Rf) should disappear. The product will appear as a polar, UV-active spot near the baseline (or higher if esterified).

-

Workup: Cool to room temperature. Dilute with water (20 mL). Adjust pH to ~4-5 with 1M HCl to precipitate the zwitterionic product.

-

Purification: Filter the precipitate. Wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 65–80%

Reactivity & Transformations

The defining feature of this molecule is its ability to undergo cyclodehydration .

Cyclization to 1,6-Naphthyridinones

Heating (E)-3-(4-aminopyridin-3-yl)acrylic acid (or its ester) in acidic media (e.g., Polyphosphoric acid or Dowtherm A) drives intramolecular amide formation.

-

Mechanism: The nucleophilic 4-amino group attacks the carbonyl carbon of the acrylic acid side chain.

-

Product: 1,6-naphthyridin-2(1H)-one .

-

Significance: This bicyclic core mimics the quinoline scaffold but with improved solubility and distinct hydrogen-bonding patterns, crucial for ATP-competitive kinase inhibitors.

Visualization of Synthesis & Cyclization

Caption: Synthesis pathway from bromopyridine precursor to the target acrylic acid and subsequent cyclization to the naphthyridinone scaffold.

Characterization Data

To validate the synthesis, the following spectroscopic signatures must be observed:

¹H NMR (DMSO-d₆, 400 MHz)

-

Acid Proton: Broad singlet at δ 12.0–13.0 ppm (COOH).

-

Alkene Protons: Two doublets with a large coupling constant (J ≈ 16.0 Hz ), confirming the (E)-geometry . Typically δ 6.5 (d) and δ 7.6 (d).

-

Pyridine Protons:

-

H2 (between ring N and acrylic group): Singlet, deshielded (~δ 8.3 ppm).

-

H6 (adjacent to ring N): Doublet (~δ 8.0 ppm).

-

H5 (adjacent to amino): Doublet (~δ 6.6 ppm).

-

-

Amino Protons: Broad singlet (~δ 6.0–7.0 ppm, exchangeable with D₂O).

Mass Spectrometry (ESI)

-

Positive Mode (M+H): m/z 165.07

-

Negative Mode (M-H): m/z 163.06

Biological Relevance

While the compound itself is primarily an intermediate, its structural motifs confer specific biological activities:

-

Potassium Channel Blockade: 4-aminopyridine (Fampridine) is a Kv channel blocker used in Multiple Sclerosis.[3] Derivatives like the title compound retain some affinity for these channels, necessitating selectivity screening during drug design.

-

Covalent Inhibition: The acrylamide/acrylic acid motif can act as a "warhead" to target non-catalytic cysteines in kinases (e.g., EGFR, BTK), rendering the inhibition irreversible.

Safety & Handling

-

Toxicity: Aminopyridines are neurotoxins (potassium channel blockers). They can cause seizures at high doses. Handle with strict PPE (gloves, mask) in a fume hood.

-

Skin Contact: Irritant and potentially absorbed through skin.

-

Storage: Store at 2–8°C, protected from light (acrylic double bonds can polymerize or isomerize under UV).

References

-

Heck Coupling of Aminopyridines: Malinowski, Z., et al. "Synthesis of new 1,6-naphthyridines via Heck reaction." Tetrahedron, 2011.

-

Cyclization to Naphthyridinones: Luo, Z., et al. "Design and synthesis of 1,6-naphthyridin-2-one derivatives as novel PI3K inhibitors." Bioorganic & Medicinal Chemistry, 2016.

-

General Properties of 4-Aminopyridines: National Center for Biotechnology Information. "PubChem Compound Summary for CID 1727, 4-Aminopyridine."[3]

-

Spectroscopic Data Prediction: BenchChem. "Structure and NMR prediction for aminopyridine derivatives."

Sources

Therapeutic potential of (E)-3-(4-aminopyridin-3-yl)acrylic acid derivatives

An In-depth Technical Guide to the Therapeutic Potential of (E)-3-(4-aminopyridin-3-yl)acrylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-(4-aminopyridin-3-yl)acrylic acid derivatives are an emerging class of small molecules that hold considerable therapeutic promise. This technical guide provides a comprehensive overview of these compounds, delving into their rational design, synthesis, potential mechanisms of action, and future therapeutic applications. By combining the privileged 4-aminopyridine scaffold with a reactive (E)-acrylic acid moiety, these derivatives are being investigated for a range of activities, most notably as covalent inhibitors of protein kinases. This document serves as a foundational resource, offering detailed experimental protocols and a forward-looking perspective for professionals in the field of drug discovery and development.

Section 1: Rationale and Design Strategy

The therapeutic potential of (E)-3-(4-aminopyridin-3-yl)acrylic acid derivatives stems from the strategic combination of two key structural motifs: the 4-aminopyridine core and the (E)-acrylic acid side chain. This design leverages established principles of medicinal chemistry to create compounds with the potential for high potency and selectivity.

The 4-Aminopyridine Scaffold: A Privileged Structure

The 4-aminopyridine unit is recognized as a "privileged scaffold" in drug discovery, meaning it is a structural framework that is capable of binding to multiple, unrelated biological targets. Its prevalence in bioactive compounds is attributed to its ability to form key interactions, such as hydrogen bonds via the pyridine nitrogen and the amino group, which can anchor the molecule within a protein's binding site. A well-known example is 4-aminopyridine itself (dalfampridine), which is approved for the improvement of walking in patients with multiple sclerosis and functions by blocking potassium channels.

The (E)-Acrylic Acid Moiety: A Versatile Functional Group

The (E)-acrylic acid functional group imparts several crucial properties to the molecule. The carboxylic acid can act as a hydrogen bond donor or acceptor and can chelate metal ions within enzyme active sites. More significantly, the α,β-unsaturated system can function as a Michael acceptor. This allows the molecule to form a covalent bond with nucleophilic residues, such as cysteine, on a target protein. This covalent interaction can lead to irreversible inhibition, which can offer advantages in terms of duration of action and potency. The rigid (E)-stereochemistry of the double bond ensures a precise and predictable orientation of the molecule within the target's binding pocket.

Synthetic Approach: The Horner-Wadsworth-Emmons Reaction

A robust and widely used method for the synthesis of (E)-alkenes, such as the target acrylic acid derivatives, is the Horner-Wadsworth-Emmons reaction. This reaction provides excellent stereochemical control, favoring the formation of the desired (E)-isomer.

Diagram: General Synthetic Workflow

Caption: A streamlined workflow for the synthesis of the target compounds.

Experimental Protocol: Synthesis of (E)-3-(4-aminopyridin-3-yl)acrylic acid

-

Phosphonate Ylide Formation:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 equivalents) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the ylide.

-

-

Coupling Reaction:

-

Cool the ylide solution back to 0 °C and add a solution of 4-amino-3-formylpyridine (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification of the Ester Intermediate:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by flash column chromatography on silica gel.

-

-

Hydrolysis to the Carboxylic Acid:

-

Dissolve the purified ester in a mixture of THF and water.

-

Add lithium hydroxide (2.0 equivalents) and stir at room temperature until the starting material is consumed (as monitored by TLC).

-

Acidify the mixture to pH ~4 with 1 M HCl.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Section 2: Therapeutic Potential and Putative Mechanisms of Action

The primary therapeutic interest in (E)-3-(4-aminopyridin-3-yl)acrylic acid derivatives lies in their potential as covalent enzyme inhibitors, particularly targeting protein kinases implicated in diseases such as cancer and autoimmune disorders.

Covalent Kinase Inhibition

Many clinically successful kinase inhibitors operate through a covalent mechanism. The acrylic acid moiety of the (E)-3-(4-aminopyridin-3-yl)acrylic acid derivatives is designed to act as a warhead that forms a covalent bond with a non-catalytic cysteine residue often found near the ATP-binding site of many kinases. This mode of inhibition can lead to high potency and a prolonged pharmacodynamic effect.

Potential Kinase Targets:

-

Bruton's Tyrosine Kinase (BTK): A key mediator of B-cell receptor signaling, BTK is a validated target in B-cell malignancies.

-

Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are a hallmark of certain types of non-small cell lung cancer, and covalent inhibitors have proven effective against resistance mutations.

-

Janus Kinases (JAKs): These kinases are involved in cytokine signaling pathways and are targets for inflammatory and autoimmune diseases.

Diagram: Mechanism of Covalent Kinase Inhibition

Caption: Covalent binding of the derivative to a kinase active site.

In Vitro Evaluation of Biological Activity

To quantify the inhibitory potential of these derivatives, a robust in vitro kinase assay is essential. The following protocol provides a standard method for determining the IC50 value, a measure of a compound's potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

-

Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO.

-

Reaction Setup: In a 384-well plate, add the kinase and the test compound in an appropriate assay buffer. Incubate at room temperature for 15-30 minutes to allow for compound binding.

-

Initiation of Kinase Reaction: Add a solution containing the kinase's substrate and ATP to initiate the reaction. Incubate at 30 °C for 1 hour.

-

Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition versus the log of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Table: Illustrative In Vitro Kinase Inhibition Data

| Derivative ID | Target Kinase | Mode of Inhibition | IC50 (nM) |

| Compound A | BTK | Covalent | 8.5 |

| Compound B | EGFR (T790M) | Covalent | 22.1 |

| Compound C | JAK3 | Covalent | 15.7 |

| Reference Drug | BTK | Covalent | 2.3 |

Section 3: Future Directions and Outlook

The therapeutic development of (E)-3-(4-aminopyridin-3-yl)acrylic acid derivatives is a promising area of research that warrants further investigation. Key future directions include:

-

Structure-Activity Relationship (SAR) Elucidation: Systematic modification of the aminopyridine core and the acrylic acid moiety to optimize potency, selectivity, and pharmacokinetic properties.

-

Target Deconvolution: For compounds identified through phenotypic screening, employing chemoproteomic techniques to identify their specific molecular targets.

-

In Vivo Evaluation: Advancing lead compounds into preclinical animal models to assess their efficacy, safety, and drug metabolism and pharmacokinetic (DMPK) profiles.

-

Expansion of Therapeutic Indications: Exploring the potential of these derivatives in other disease areas where covalent inhibition may be beneficial, such as virology and immunology.

References

-

At present, a comprehensive review specifically dedicated to the broad class of "(E)-3-(4-aminopyridin-3-yl)acrylic acid derivatives" is not available in the public domain. The principles and protocols described herein are based on foundational knowledge in medicinal chemistry and drug discovery.

-

Covalent Kinase Inhibitors: Lonsdale, R., & Ward, R. A. (2018). Covalent inhibitors: a rational approach to drug design. Chemical Society Reviews, 47(11), 3816-3830. [Link]

-

Horner-Wadsworth-Emmons Reaction: Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738. [Link]

-

Privileged Structures in Medicinal Chemistry: Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

-

4-Aminopyridine (Dalfampridine) Mechanism: Judge, S. I., & Bever, C. T. (2006). Potassium channel blockers in multiple sclerosis: a review. CNS Neuroscience & Therapeutics, 12(1), 55-68. [Link]

-

(E)-3-(4-aminopyridin-3-yl)acrylic acid CAS number and molecular weight

[1]

Executive Summary & Identification

(E)-3-(4-aminopyridin-3-yl)acrylic acid is a specialized heterocyclic building block used primarily in the synthesis of fused ring systems for medicinal chemistry.[1] It serves as a critical intermediate for generating 1,6-naphthyridin-2(1H)-ones and related scaffolds found in kinase inhibitors (e.g., PDGFR, CDK2).[1] Its amphoteric nature, possessing both a basic aminopyridine moiety and an acidic carboxyl group, dictates specific handling and purification protocols.

Chemical Identity Table

| Property | Detail |

| Chemical Name | (E)-3-(4-aminopyridin-3-yl)acrylic acid |

| CAS Registry Number | 773132-83-5 |

| Molecular Formula | C₈H₈N₂O₂ |

| Molecular Weight | 164.16 g/mol |

| SMILES | Nc1ccncc1/C=C/C(=O)O |

| InChIKey | Predicted:[1][2] RKTFOZFRTWRSLT-DUXPYHPUSA-N (Isomer specific) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, dilute acid/base; limited solubility in water/DCM |

Structural Analysis & Physicochemical Properties

The compound features a pyridine ring substituted at the 3-position with a trans-acrylic acid group and at the 4-position with an amino group.[1] The (E)-configuration is thermodynamically favored and is the standard product of palladium-catalyzed cross-couplings.[1]

-

Stereochemistry: The double bond adopts the (E) geometry to minimize steric clash between the carboxylic acid and the pyridine ring.[1]

-

Electronic Character: The 4-amino group is a strong electron donor (+M effect), increasing electron density on the pyridine ring and facilitating electrophilic aromatic substitution or cyclization reactions at the adjacent positions.[1]

-

Hydrogen Bonding: In the solid state, the molecule likely forms extensive intermolecular hydrogen bond networks involving the carboxylic acid donor/acceptor and the pyridine nitrogen/amino group.

Synthetic Methodologies

Two primary routes exist for the synthesis of this compound. The Heck Cross-Coupling is preferred in modern drug discovery for its modularity and availability of starting materials.

Method A: Palladium-Catalyzed Heck Coupling (Preferred)

This route couples 3-bromo-4-aminopyridine with acrylic acid (or its esters followed by hydrolysis).[1]

Reaction Scheme: 3-bromo-4-aminopyridine + Acrylic acid --[Pd(OAc)₂, P(o-tol)₃, Et₃N]--> (E)-3-(4-aminopyridin-3-yl)acrylic acid[1]

Detailed Protocol

-

Reagents:

-

Substrate: 3-Bromo-4-aminopyridine (1.0 equiv)[1]

-

Coupling Partner: Acrylic acid (1.2 equiv) or Ethyl acrylate (1.2 equiv)[1]

-

Catalyst: Palladium(II) acetate (5 mol%)[1]

-

Ligand: Tri(o-tolyl)phosphine (10 mol%) or PPh₃[1]

-

Base: Triethylamine (Et₃N) (2.5 equiv)[1]

-

Solvent: DMF or Acetonitrile (anhydrous)[1]

-

-

Procedure:

-

Charge a reaction vessel with the aryl bromide, Pd catalyst, and phosphine ligand under an inert atmosphere (N₂ or Ar).[3]

-

Add acrylic acid dropwise.

-

Heat the mixture to 90–100 °C for 12–16 hours. Monitor consumption of the bromide by HPLC or TLC.

-

Note: If using ethyl acrylate, a subsequent hydrolysis step (LiOH/THF/H₂O) is required to obtain the free acid.

-

-

Work-up:

-

Cool to room temperature.[3]

-

Dilute with water.[3] If the free acid product is zwitterionic, adjust pH to the isoelectric point (approx. pH 4–5) to induce precipitation.

-

Filter the solid, wash with cold water and diethyl ether.

-

Purification: Recrystallization from ethanol/water or purification via preparative HPLC (C18 column, 0.1% TFA gradient).

-

Method B: Knoevenagel Condensation

Utilizes 4-aminonicotinaldehyde and malonic acid.[1] This route is less common due to the lower stability and availability of the amino-aldehyde precursor compared to the bromo-pyridine.[1]

Reaction Scheme: 4-aminonicotinaldehyde + Malonic acid --[Pyridine, Piperidine, Δ]--> Product + CO₂[1]

Synthesis & Application Logic Diagram

The following diagram illustrates the synthesis of the core compound and its downstream application in generating the 1,6-naphthyridinone scaffold, a key pharmacophore in kinase inhibitors.

Caption: Synthesis pathway from bromo-pyridine precursor to the target acrylic acid and subsequent cyclization to the bioactive naphthyridinone scaffold.

Handling & Safety (SDS Highlights)

As a research chemical, specific toxicological data may be limited. Treat as a bioactive intermediate.

-

Hazard Statements (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear nitrile gloves and safety glasses.

-

Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at 2–8 °C (refrigerated) under inert gas to prevent oxidation or polymerization of the double bond.

-

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following spectral features are expected:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.0–12.5 ppm (br s, 1H): Carboxylic acid proton.

-

δ 8.0–8.2 ppm (d/s, 2H): Pyridine aromatic protons (H-2 and H-6).[1]

-

δ 7.5–7.6 ppm (d, J ≈ 16 Hz, 1H): Vinylic proton (alpha to pyridine, trans coupling).

-

δ 6.5–6.8 ppm (br s, 2H): Amino group (-NH₂).[1]

-

δ 6.3–6.4 ppm (d, J ≈ 16 Hz, 1H): Vinylic proton (alpha to COOH).

-

Note: The large coupling constant (J ≈ 16 Hz) confirms the (E)-configuration .[1]

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 165.17 m/z.

-

-

HPLC Purity:

-

Method: C18 Column, Water/Acetonitrile gradient with 0.1% Formic Acid.

-

Target Purity: >95% (254 nm).

-

References

-

ChemicalBook. (2024).[4] 3-(4-Aminopyridin-3-yl)acrylic acid Product Details. Link

-

National Institutes of Health (NIH). (2018). Discovery of PDGFRα kinase inhibitors. European Journal of Medicinal Chemistry. Link

-

Organic Chemistry Portal. (2024). Heck Reaction: Mechanism and Protocols. Link

-

BenchChem. (2025).[3] Protocol for Heck Reaction with 3-Bromo-4-isopropylpyridine (Analogue). Link

Sources

- 1. 3-(4-Pyridine)acrylic acid | 84228-93-3 [chemicalbook.com]

- 2. 3-(4-Aminopyridin-3-yl)acrylic acid773132-83-5, CasNo.773132-83-5 Shanghai Hanhong Scientific Co.,Ltd. China (Mainland) [hanhongchem.lookchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-3-(4-aminopyridin-3-yl)acrylic Acid Analogs: From Michael Acceptors to Naphthyridinone Kinase Inhibitors

This guide details the biological activity, synthesis, and therapeutic potential of (E)-3-(4-aminopyridin-3-yl)acrylic acid and its structural analogs. It focuses on the scaffold's dual role: as a direct pharmacophore for kinase inhibition (via the acrylamide "warhead") and as the obligate precursor to the privileged 1,6-naphthyridin-2-one system.

Executive Summary

The (E)-3-(4-aminopyridin-3-yl)acrylic acid scaffold represents a critical junction in medicinal chemistry. It serves two distinct but related functions in drug discovery:

-

Acyclic Michael Acceptors: The acrylic acid moiety, when derivatized to an acrylamide, acts as an electrophilic "warhead" capable of targeting cysteine residues in the ATP-binding pockets of kinases (e.g., BCR-ABL , EGFR ), overcoming resistance mutations like T315I.

-

Cyclization Precursors: The scaffold is the immediate biosynthetic precursor to 1,6-naphthyridin-2-ones . These fused bicyclic systems are potent Type II kinase inhibitors, showing high selectivity for c-Met , FGFR4 , and p38 MAPK .

This guide provides the technical roadmap for exploiting this scaffold, from synthetic assembly to biological validation.

Chemical Basis & Pharmacophore Rationale[1][2][3]

The "Hinge-Binder" Motif

The 4-aminopyridine core mimics the adenine ring of ATP. The C4-amino group functions as a hydrogen bond donor, while the pyridine nitrogen (N1) acts as a hydrogen bond acceptor. This "donor-acceptor" motif is essential for anchoring the molecule to the hinge region of protein kinases.

The Acrylic Extension

The (E)-acrylic acid chain at the C3 position provides a rigid linker that projects substituents into the solvent-exposed region or the hydrophobic back-pocket of the enzyme.

-

In Acyclic Analogs: It serves as an electrophile (Michael acceptor) for covalent modification of catalytic cysteines.

-

In Cyclic Analogs: It undergoes intramolecular condensation with the C4-amine to form the lactam ring of 1,6-naphthyridin-2-one, locking the conformation for enhanced entropy-driven binding.

Figure 1: Pharmacophore dissection of the (E)-3-(4-aminopyridin-3-yl)acrylic acid scaffold.

Synthesis Protocols

Synthesis of (E)-3-(4-aminopyridin-3-yl)acrylic Acid

This protocol utilizes a Heck coupling strategy, which is superior to Knoevenagel condensation for maintaining the (E)-stereochemistry and avoiding harsh acidic conditions that might affect the pyridine ring.

Reagents:

-

4-amino-3-iodopyridine (1.0 eq)

-

Ethyl acrylate (1.5 eq)

-

Pd(OAc)₂ (5 mol%)

-

Tri-o-tolylphosphine (10 mol%)

-

Triethylamine (3.0 eq)

-

DMF (anhydrous)

Step-by-Step Methodology:

-

Charge: In a flame-dried Schlenk flask, dissolve 4-amino-3-iodopyridine (2.20 g, 10 mmol) in anhydrous DMF (20 mL).

-

Catalyst Addition: Add Pd(OAc)₂ (112 mg) and P(o-tol)₃ (304 mg) under an argon atmosphere.

-

Coupling: Add triethylamine (4.2 mL) followed by ethyl acrylate (1.6 mL).

-

Reaction: Heat the mixture to 100°C for 12 hours. Monitor by TLC (EtOAc/MeOH 9:1) for the disappearance of the starting iodide.

-

Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (3 x 50 mL) and brine. Dry over Na₂SO₄ and concentrate.

-

Hydrolysis: Dissolve the intermediate ester in THF/Water (1:1). Add LiOH (2.0 eq) and stir at RT for 4 hours. Acidify to pH 4 with 1M HCl to precipitate the title acid.

-

Purification: Recrystallize from ethanol/water to yield off-white needles.

Cyclization to 1,6-Naphthyridin-2-one

To access the kinase-inhibiting bicyclic scaffold, the acrylic acid must be cyclized.

Methodology:

-

Activation: Suspend (E)-3-(4-aminopyridin-3-yl)acrylic acid (1.0 eq) in Dowtherm A (high-boiling solvent).

-

Cyclization: Heat to 230°C for 2 hours. The high temperature drives the intramolecular amidation.

-

Isolation: Cool to RT. Add hexane to precipitate the crude naphthyridinone. Filter and wash with diethyl ether.

Biological Activity & Targets[4][5][6][7][8]

Acyclic Analogs: BCR-ABL Inhibition

Amide derivatives of the title acid (acrylamides) function as bioisosteres of the aminopyrimidine class (e.g., Imatinib).

-

Mechanism: The acrylamide group can form a covalent bond with Cys315 (in engineered mutants) or interact sterically with the P-loop.

-

Potency: Analogs with a 3-trifluoromethylphenyl amide substituent show IC50 values < 50 nM against wild-type BCR-ABL.

Cyclic Analogs: FGFR4 and c-Met Inhibition

Once cyclized to the 1,6-naphthyridin-2-one, the scaffold becomes a highly selective inhibitor for Fibroblast Growth Factor Receptor 4 (FGFR4) and c-Met.

-

FGFR4 Selectivity: The naphthyridinone core fits into the ATP pocket, while the N-1 substituent (often a substituted phenyl group) extends into the solvent front, interacting with the unique hinge residues of FGFR4 (Cys552).

-

Therapeutic Application: Colorectal cancer (CRC) and Hepatocellular carcinoma (HCC) driven by FGF19/FGFR4 signaling.

Table 1: Comparative Activity Profile

| Analog Class | Key Structural Feature | Primary Target | IC50 (nM) | Mechanism |

| Acyclic Amide | (E)-N-(3-CF3-phenyl)acrylamide | BCR-ABL (WT) | 32.3 | ATP Competitive / Covalent |

| Acyclic Amide | (E)-N-(3-CF3-phenyl)acrylamide | BCR-ABL (T315I) | ~250 | Steric fit / H-bond network |

| Cyclic (Naphthyridinone) | N1-(2,6-dichloro-aryl) | FGFR4 | 4.5 | Type II Inhibition (DFG-out) |

| Cyclic (Naphthyridinone) | N1-(4-fluoro-aryl) | c-Met | 12.0 | Type I Inhibition |

Experimental Validation Protocols

In Vitro Kinase Assay (FRET-based)

To validate the activity of synthesized analogs against FGFR4 or c-Met.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20.

-

Enzyme Prep: Dilute recombinant FGFR4 kinase (human, residues 460-802) to 2 nM in buffer.

-

Substrate: Use a peptide substrate labeled with ULight (e.g., Poly GT).

-

Reaction:

-

Add 2.5 µL compound (serial dilution in DMSO).

-

Add 2.5 µL enzyme mix. Incubate 15 min.

-

Add 5 µL ATP/Substrate mix (ATP at Km).

-

Incubate 60 min at RT.

-

-

Detection: Add Eu-labeled anti-phosphotyrosine antibody. Read TR-FRET signal (Ex 320nm, Em 665nm).

-

Analysis: Fit data to a sigmoidal dose-response equation to calculate IC50.

Cell Viability Assay (HCT116 Colorectal Cells)

-

Seeding: Plate HCT116 cells (expressing high FGFR4) at 5,000 cells/well in 96-well plates.

-

Treatment: After 24h, treat with analogs (0.1 nM - 10 µM) for 72 hours.

-

Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals in DMSO. Measure Absorbance at 570 nm.

Pathway Visualization

The following diagram illustrates the divergence of the scaffold into two distinct therapeutic classes and their downstream signaling effects.

Figure 2: Divergent synthesis and biological impact of aminopyridine acrylate analogs.

References

-

Design, synthesis and biological evaluation of novel acrylamide analogues as inhibitors of BCR-ABL kinase. Source: European Journal of Medicinal Chemistry

-

Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors. Source: European Journal of Medicinal Chemistry

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Source: Molecules (MDPI)

-

Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Source: Bioorganic & Medicinal Chemistry Letters

Solubility profile of (E)-3-(4-aminopyridin-3-yl)acrylic acid in organic solvents

An In-depth Technical Guide Topic: Solubility Profile of (E)-3-(4-aminopyridin-3-yl)acrylic acid in Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from formulation design and bioavailability to process chemistry and manufacturing.[1] This guide provides a comprehensive, technically-grounded framework for determining the solubility profile of (E)-3-(4-aminopyridin-3-yl)acrylic acid, a heterocyclic compound with structural motifs pertinent to medicinal chemistry. As a molecule possessing both acidic (carboxylic acid) and basic (aminopyridine) functional groups, its solubility is expected to be highly dependent on the nature of the solvent.

This document moves beyond a simple recitation of data to detail the underlying scientific principles and experimental causality. We present a robust, self-validating methodology centered on the gold-standard equilibrium shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification.[2] Furthermore, we discuss the theoretical underpinnings of solvent selection, solid-phase characterization, and advanced techniques like potentiometric titration that are particularly suited for ionizable compounds.[3][4] The protocols and insights herein are designed to equip researchers with the expertise to generate high-quality, reliable solubility data essential for informed decision-making in a drug development context.

Physicochemical Characterization of (E)-3-(4-aminopyridin-3-yl)acrylic acid

A thorough understanding of the solute's molecular structure and properties is the foundation for any solubility investigation.

Chemical Structure:

(E)-3-(4-aminopyridin-3-yl)acrylic acid is a compound featuring a pyridine ring substituted with both an amino group and an acrylic acid moiety. The "(E)" designation refers to the trans configuration across the double bond of the acrylic acid side chain.

Caption: Molecular structure of the target compound.

Key Physicochemical Properties:

| Property | Value / Information | Source / Rationale |

| CAS Number | 773132-83-5 | [5] |

| Molecular Formula | C₈H₈N₂O₂ | [5] |

| Molecular Weight | 164.16 g/mol | |

| Functional Groups | Carboxylic Acid (acidic, pKa ~4-5 est.), Pyridine Nitrogen (basic, pKa ~5-6 est.), Amino Group (basic, pKa ~3-4 est.) | Structural Analysis |

| Ionization State | Zwitterionic potential; behavior is highly pH-dependent in aqueous media. In organic solvents, it acts as a hydrogen bond donor and acceptor. | [6] |

| Physical Form | Solid at room temperature. | [5] |

Importance of Solid-State Characterization: The measured equilibrium solubility is that of the most stable crystalline form of the compound under the experimental conditions. Different polymorphs or solvates can exhibit significantly different solubilities. Therefore, it is imperative to characterize the solid phase before and after the equilibration experiment to ensure no phase transformation has occurred.[7]

-

Powder X-ray Diffraction (PXRD): To identify the crystalline form.[7]

-

Differential Scanning Calorimetry (DSC): To determine the melting point and check for impurities or different solid forms.[7]

Rationale for Solvent Selection

A strategic selection of solvents is crucial for building a comprehensive solubility profile. The chosen solvents should span a wide range of polarities and hydrogen bonding capabilities to model various environments the compound might encounter during processing or formulation.

Recommended Solvent Panel:

| Solvent | Class | Polarity Index | Hydrogen Bonding | Rationale |

| Methanol | Polar Protic | 5.1 | Donor & Acceptor | Represents polar, protic environments; common in synthesis. |

| Ethanol | Polar Protic | 4.3 | Donor & Acceptor | Similar to methanol but less polar; widely used as a solvent. |

| Acetone | Polar Aprotic | 5.1 | Acceptor only | A polar solvent that cannot donate hydrogen bonds. |

| Ethyl Acetate | Polar Aprotic | 4.4 | Acceptor only | A common ester solvent of medium polarity.[8] |

| Acetonitrile | Polar Aprotic | 5.8 | Acceptor only | A highly polar aprotic solvent used in chromatography. |

| Dichloromethane | Non-polar | 3.1 | Weak Acceptor | A non-polar solvent used in extractions and synthesis. |

| Toluene | Non-polar | 2.4 | Aromatic π-system | Represents aromatic hydrocarbon environments. |

| Heptane | Non-polar | 0.1 | None | Represents aliphatic hydrocarbon environments. |

Experimental Protocol: The Equilibrium Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility.[3] Its core principle is to allow a surplus of the solid compound to equilibrate with the solvent for a sufficient duration, ensuring the formation of a saturated solution.[9]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

3.1. Materials and Apparatus

-

(E)-3-(4-aminopyridin-3-yl)acrylic acid (characterized solid)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (±0.01 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge

-

Calibrated pipettes and volumetric flasks

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with UV detector

3.2. Step-by-Step Procedure

-

Preparation: Add an excess amount of (E)-3-(4-aminopyridin-3-yl)acrylic acid to a series of vials (in triplicate for each solvent). The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium saturation was achieved.[7] Add a precisely known volume or mass of the chosen solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in the isothermal shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials for a predetermined period, typically 24 to 48 hours.[1] A preliminary study should be conducted to determine the time required to reach equilibrium by sampling at various intervals (e.g., 12, 24, 48, 72 hours) until the measured concentration plateaus.

-

Phase Separation: After equilibration, remove the vials and allow them to stand briefly. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[7] This step is critical as suspended microparticles can falsely elevate the measured solubility.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant from the top of the solution, being cautious not to disturb the solid pellet. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter.[2] Accurately dilute the filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve. Gravimetric dilutions (by weight) are preferred over volumetric dilutions for higher accuracy with organic solvents.

-

Quantification: Analyze the diluted samples using a validated analytical method, as described in Section 4.0.

Quantitative Analysis by HPLC

A robust and validated analytical method is required to accurately determine the solute concentration in the saturated solutions.[10] HPLC with UV detection is highly suitable for (E)-3-(4-aminopyridin-3-yl)acrylic acid due to its aromatic structure and chromophores.[11]

4.1. Sample HPLC Method

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for polar aromatic compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape for the ionizable compound.[11] |

| Gradient | Isocratic (e.g., 70% A, 30% B) or a shallow gradient | To be optimized for ideal retention and peak shape. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection (UV) | ~254 nm or at λ_max | Aromatic compounds typically absorb strongly in this region. The optimal wavelength should be determined from a UV scan. |

| Injection Volume | 10 µL | Standard volume; can be adjusted based on sensitivity. |

4.2. Method Validation The chosen analytical method must be validated to ensure its reliability.[10] This involves:

-

Linearity: Constructing a calibration curve with at least five standards to demonstrate a linear relationship between concentration and detector response.

-

Accuracy & Precision: Determining the closeness of the measured values to the true values and the degree of scatter between measurements, respectively.

-

Specificity: Ensuring that there is no interference from the solvent or impurities at the retention time of the analyte.

Data Presentation and Interpretation

Solubility data should be presented clearly in standardized units to allow for easy comparison and application.

Example Solubility Data Table (Hypothetical Data):

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Mole Fraction (x) |

| Methanol | 55.2 | 0.336 | 0.0138 |

| Ethanol | 28.7 | 0.175 | 0.0102 |

| Acetone | 8.1 | 0.049 | 0.0036 |

| Ethyl Acetate | 1.5 | 0.009 | 0.0009 |

| Acetonitrile | 12.5 | 0.076 | 0.0040 |

| Dichloromethane | <0.1 | <0.0006 | <0.00005 |

| Toluene | <0.05 | <0.0003 | <0.00003 |

| Heptane | <0.01 | <0.00006 | <0.00001 |

Interpretation: The hypothetical data would suggest that the solubility of (E)-3-(4-aminopyridin-3-yl)acrylic acid is highest in polar protic solvents like methanol, indicating that hydrogen bonding plays a dominant role in the solvation process. Solubility decreases significantly as solvent polarity and hydrogen bonding capacity decrease, which is consistent with the polar, multifunctional nature of the molecule.

Advanced Technique: Potentiometric Titration for Ionizable Compounds

For ionizable compounds, potentiometric acid-base titration offers an elegant and efficient alternative to the shake-flask method for determining intrinsic solubility (S₀).[3] This technique is particularly useful as it can also simultaneously determine the compound's pKa values.[4][12]

The method relies on measuring the shift in the apparent pKa in the presence of a solid precipitate compared to the true pKa in a clear solution. The magnitude of this shift is directly related to the intrinsic solubility.[3]

Caption: Logic of determining intrinsic solubility via pKa shift.

This method is highly automated and can significantly reduce the time required for analysis compared to the shake-flask method, making it valuable for screening purposes.[3]

Conclusion

This technical guide has outlined a systematic and scientifically rigorous approach for determining the solubility profile of (E)-3-(4-aminopyridin-3-yl)acrylic acid in organic solvents. By grounding the experimental work in a solid understanding of the compound's physicochemical properties and employing the gold-standard shake-flask method with validated HPLC analysis, researchers can generate high-quality, reliable data. Such data is indispensable for guiding formulation development, optimizing chemical processes, and ultimately accelerating the journey of a potential drug candidate from the laboratory to the clinic. The principles and protocols detailed herein provide a robust foundation for tackling solubility challenges for a wide range of compounds in the pharmaceutical sciences.

References

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., & Box, K. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

-

Pieles, U., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511-9515. Retrieved from [Link]

- CDN. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA.

- BenchChem. (2025). An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives.

-

Scite.ai. (n.d.). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 4(2), 46-50. Retrieved from [Link]

-

Acta Crystallographica Section E. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. IUCrData, 80(Pt 4), 388-391. Retrieved from [Link]

-

ATSDR. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Retrieved from [Link]

-

PREC. (n.d.). PREC Investigates Acrylic Resin Solubility in Different Solvents. Retrieved from [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. bioassaysys.com [bioassaysys.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(4-Aminopyridin-3-yl)acrylic acid773132-83-5, CasNo.773132-83-5 Shanghai Hanhong Scientific Co.,Ltd. China (Mainland) [hanhongchem.lookchem.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. benchchem.com [benchchem.com]

- 8. RESIN SOLUBILITY [worldwin.co.kr]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 11. helixchrom.com [helixchrom.com]

- 12. scite.ai [scite.ai]

Pharmacophore Analysis and Strategic Application of (E)-3-(4-aminopyridin-3-yl)acrylic Acid in Rational Drug Design

The following technical guide provides an in-depth pharmacophore analysis of (E)-3-(4-aminopyridin-3-yl)acrylic acid , structured as a strategic whitepaper for drug discovery professionals.

Executive Summary

(E)-3-(4-aminopyridin-3-yl)acrylic acid (CAS: 773132-83-5) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Structurally, it combines a 4-aminopyridine core —a proven kinase hinge-binding motif—with an (E)-acrylic acid tail , which serves as both a physicochemical modulator and a potential "warhead" precursor for covalent inhibition.[1]

This guide analyzes the molecule not merely as a chemical intermediate, but as a pharmacophoric seed . We dissect its electronic features, explore its binding potential against kinase and metalloprotease targets, and outline a fragment-based drug discovery (FBDD) workflow for its optimization.

Structural & Physicochemical Basis[1][2][3][4]

To understand the pharmacophore, we must first define the intrinsic properties of the scaffold.[2] The molecule is defined by the ortho-substitution of an electron-donating amino group and an electron-withdrawing acrylic acid moiety on a pyridine ring.[1]

Chemical Architecture

-

H-Bond Donor (HBD): Exocyclic 4-amino group (–NH₂).[1]

-

H-Bond Acceptor (HBA): Pyridine nitrogen (N1) and the carboxylate oxygens.[1]

-

Stereochemistry: The (E)-configuration of the alkene provides a rigid spacer (~3.5 Å) between the aromatic core and the acidic headgroup, enforcing a specific vector for interaction.

Physicochemical Profile (Calculated)

| Property | Value | Implication for Drug Design |

| Molecular Weight | ~164.16 Da | Ideal fragment (Rule of 3 compliant).[1] High Ligand Efficiency (LE) potential.[1] |

| cLogP | ~0.5 - 0.8 | High water solubility; suitable for NMR/SPR screening.[1] |

| Topological Polar Surface Area (TPSA) | ~69 Ų | Good permeability prediction; <140 Ų threshold.[1] |

| pKa (Pyridine N) | ~9.1 (est.)[1] | Likely protonated at physiological pH (cationic).[1] |

| pKa (Carboxylic Acid) | ~4.2 (est.)[1] | Ionized at physiological pH (anionic).[1] |

| Net Charge (pH 7.4) | Zwitterionic | Potential for strong electrostatic steering in binding pockets.[1] |

Pharmacophore Modeling & Mapping

The biological activity of this molecule is dictated by its ability to satisfy specific binding site requirements.[1] We map these features below.

The "Kinase Hinge" Motif

The 4-aminopyridine unit is a classic bioisostere for the adenine ring of ATP.[1]

-

Interaction A (Acceptor): The Pyridine N1 accepts a hydrogen bond from the backbone amide NH of the kinase hinge region.

-

Interaction B (Donor): The exocyclic 4-NH₂ donates a hydrogen bond to the backbone carbonyl of the hinge.

The "Warhead" Vector

The (E)-acrylic acid chain at position 3 plays a dual role:

-

Electrostatic Anchor: As a free acid, it can form salt bridges with conserved Lysine or Arginine residues (e.g., the catalytic Lysine in kinases).

-

Covalent Precursor: In covalent drug design, this acid is readily converted to an acrylamide.[1] The (E)-geometry perfectly positions the

-carbon to react with a Cysteine thiol (Michael addition).[1]

Visualization: Pharmacophore Interaction Map

The following diagram illustrates the spatial arrangement of these features.

Figure 1: Pharmacophore connectivity map highlighting the dual-point hinge binding capability and the distal electrostatic anchor.

Target Interaction Profiling

Kinase Inhibition (ATP-Competitive)

This scaffold is structurally homologous to fragments found in FDA-approved kinase inhibitors (e.g., Vemurafenib or Palbociclib analogs).[1]

-

Mechanism: The 4-aminopyridine mimics the N1-C6-N6 motif of adenine.[1]

-

Selectivity Filter: The C3-acrylic acid side chain projects into the "Solvent Front" or potentially the "Gatekeeper" region depending on the exact binding pose. Modifying this acid into an amide allows access to the ribose binding pocket.[1]

Metalloprotease Inhibition

The acrylic acid moiety, particularly in its ionized state, serves as a monodentate or bidentate ligand for Zinc (Zn²⁺) ions found in the active sites of metalloproteases (e.g., MMPs, HDACs).

-

Hypothesis: The pyridine nitrogen may act as an auxiliary chelator, forming a stable 5- or 6-membered chelate ring if the geometry permits (though the trans alkene makes direct chelation difficult without isomerization or specific protein conformational changes).[1]

Covalent Targeting (The Acrylamide Route)

While the acid itself is not a Michael acceptor at physiological pH, it is the direct precursor to (E)-3-(4-aminopyridin-3-yl)acrylamide .[1]

-

Target: Cysteine residues in the ATP binding pocket (e.g., Cys797 in EGFR).

-

Reactivity: The pyridine ring acts as an electron sink, increasing the electrophilicity of the

-carbon on the acrylic tail, enhancing the reaction rate with thiols.

Experimental Protocols for Validation

To validate this pharmacophore in a drug discovery campaign, the following Fragment-Based Drug Discovery (FBDD) workflow is recommended.

Protocol: Surface Plasmon Resonance (SPR) Screening

Objective: Determine binding affinity (

-

Immobilization: Immobilize target protein (e.g., Kinase domain) on a CM5 sensor chip via amine coupling.[1]

-

Preparation: Dissolve (E)-3-(4-aminopyridin-3-yl)acrylic acid in DMSO (stock 100 mM). Dilute in running buffer (HBS-P+, pH 7.4) to 50–500 µM.[1]

-

Injection: Inject analyte at 30 µL/min for 60s (association) followed by 120s dissociation.

-

Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

-

Success Criterion: Square-wave binding profile (fast on/off) typical of fragments, with dose-dependent response.[1]

-

Protocol: X-Ray Crystallography (Soaking)

Objective: Confirm binding mode and "Exit Vector" of the acrylic acid.

-

Crystallization: Obtain apo-crystals of the target protein using hanging drop vapor diffusion.[1]

-

Soaking: Transfer crystals to a drop containing reservoir solution + 10–50 mM of the fragment. Incubate for 2–24 hours.[1]

-

Data Collection: Flash cool in liquid nitrogen and collect diffraction data.

-

Refinement: Look for

electron density difference maps in the ATP binding pocket.[1]

Workflow Diagram

Figure 2: Fragment-Based Drug Discovery workflow utilizing the aminopyridine-acrylic acid scaffold.

Strategic Recommendations

-

Use as a Capping Group: In PROTAC (Proteolysis Targeting Chimera) design, this molecule can serve as a rigid linker-warhead combination.[1] The acid can be amide-coupled to an E3 ligase ligand, while the aminopyridine binds the target protein.

-

Bioisosteric Replacement: If the acrylic acid is too polar, replace with an (E)-acrylonitrile or (E)-vinyl sulfone to maintain geometry while altering electronics.[1]

-

Cyclization: The ortho disposition of the amino and acrylic acid groups allows for facile cyclization into 1,6-naphthyridin-2(1H)-one derivatives.[1] This locks the conformation and creates a bicyclic core common in potent kinase inhibitors.[1]

References

-

Structural Basis of Aminopyridine Kinase Inhibitors

-

Fragment-Based Discovery of Transporter Inhibitors

-

Supramolecular Analysis of Pyridine-Acrylic Acid Deriv

- Title: Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.

- Source: Acta Crystallographica (via NIH/PubMed)

-

URL:[Link]

-

General Pharmacophore Modeling Concepts

Sources

- 1. (E)-3-(2-aminopyridin-3-yl)acrylic acid | 1613051-21-0 [sigmaaldrich.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of new acylaminopyridines as GSK-3 inhibitors by a structure guided in-depth exploration of chemical space around a pyrrolopyridinone core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Difference between (E) and (Z) isomers of 3-(4-aminopyridin-3-yl)acrylic acid

The following technical guide details the structural, synthetic, and functional differences between the (E) and (Z) isomers of 3-(4-aminopyridin-3-yl)acrylic acid, with a specific focus on their role in the synthesis of 1,6-naphthyridin-2(1H)-ones.

Context: Precursor Analysis for 1,6-Naphthyridine Scaffolds in Medicinal Chemistry

Executive Summary

3-(4-aminopyridin-3-yl)acrylic acid is a critical bifunctional intermediate used in the synthesis of 1,6-naphthyridin-2(1H)-ones , a privileged scaffold in kinase inhibitor discovery (e.g., PI3K, mTOR inhibitors).

The molecule exists in two stereoisomeric forms that exhibit distinct physicochemical properties and reactivities:

-

The (E)-Isomer (Trans): The thermodynamically stable product isolated from standard coupling reactions (Heck, Knoevenagel). It is chemically stable but geometrically incapable of direct cyclization.

-

The (Z)-Isomer (Cis): The high-energy, reactive conformer. It places the carboxylic acid and the C4-amino group in spatial proximity, allowing for intramolecular condensation to form the lactam ring.

Understanding the interconversion and analytical distinction between these isomers is essential for optimizing the yield of naphthyridine-based APIs.

Chemical Structure & Isomerism[1][2][3][4][5][6]

The molecule consists of a pyridine ring substituted at the C4 position with an amino group (

| Feature | (E)-Isomer (Trans) | (Z)-Isomer (Cis) |

| Geometry | Substituents on opposite sides of the double bond.[1] | Substituents on the same side of the double bond. |

| Steric Interaction | Minimal steric clash; extended conjugation. | High steric strain between the pyridine ring and carboxylic acid. |

| Intramolecular Bonding | Not possible. | Potential H-bond between amine and carbonyl (pre-cyclization). |

| Thermodynamics | Stable (Global Minimum). | Unstable (Local Minimum / Transient). |

| Reactivity | Inert to cyclization without isomerization. | Rapidly undergoes dehydration to form 1,6-naphthyridin-2(1H)-one. |

Structural Visualization

The following diagram illustrates the mechanistic relationship between the isomers and the cyclized drug scaffold.

Caption: Pathway showing the conversion of the stable (E)-precursor to the cyclization-competent (Z)-isomer.

Analytical Distinction (NMR Spectroscopy)[3][6]

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing the two isomers. The coupling constant (

1H NMR Data Comparison (DMSO-d6)

| Proton Signal | (E)-Isomer (Trans) | (Z)-Isomer (Cis) | Mechanistic Insight |

| Vinylic Protons ( | Z-isomer protons are generally shielded due to steric crowding. | ||

| Coupling Constant ( | 15.0 – 16.5 Hz | 8.0 – 12.0 Hz | Large |

| Amine Protons ( | Broad singlet | Broad singlet (often shifted) | Z-isomer may show H-bonding shifts if cyclization is slow. |

Diagnostic Rule: If the doublet splitting of the alkene protons is >15 Hz, the sample is the (E)-isomer. If it is <12 Hz, it is the (Z)-isomer (or the cyclized lactam if the acid proton is missing).

Synthesis and Isolation Protocols

A. Synthesis of the (E)-Isomer (Standard Protocol)

The (E)-isomer is typically synthesized via a Heck Coupling reaction, which favors the trans-geometry due to steric bulk reduction in the transition state.

Reagents:

-

3-bromo-4-aminopyridine (1.0 eq)

-

Acrylic acid (1.2 eq)

-

Pd(OAc)2 (5 mol%) / P(o-tol)3 (10 mol%)

-

Triethylamine (2.5 eq)

-

Solvent: DMF or Acetonitrile

Workflow:

-

Charge reactor with 3-bromo-4-aminopyridine, catalyst, and base under

. -

Add acrylic acid dropwise at room temperature.

-

Heat to 100°C for 12-16 hours .

-

Workup: Cool to RT. The (E)-isomer often precipitates upon acidification (pH ~4-5) due to zwitterionic character.

-

Purification: Recrystallization from Ethanol/Water.

B. Cyclization to 1,6-Naphthyridin-2(1H)-one

To drive the reaction from the (E)-isomer to the cyclized product, conditions must force the

Method: Acid-Catalyzed Thermal Cyclization

-

Dissolve (E)-3-(4-aminopyridin-3-yl)acrylic acid in Polyphosphoric Acid (PPA) or concentrated

. -

Heat to 120-140°C for 2-4 hours.

-

Mechanism:[2] The acid protonates the carbonyl, lowering the barrier for rotation (

). The amino group then attacks the activated carbonyl.

-

-

Pour onto ice/water and neutralize with NaOH to precipitate the naphthyridine core.

Decision Matrix for Researchers

When analyzing reaction mixtures, use this logic flow to determine the state of your intermediate.

Caption: Analytical decision tree for monitoring the synthesis and cyclization of the acrylic acid intermediate.

References

-

Synthesis of 1,6-naphthyridines

-

General Isomerism in Pyridine-Acrylic Systems

-

Medicinal Chemistry Applications (Naphthyridines)

- Title: 1,6-Naphthyridin-2(1H)

- Source: Pharmaceuticals (MDPI).

-

URL:[Link]

-

NMR Coupling Constants Reference

- Title: NMR Coupling Constants Guide.

- Source: Iowa State University Chemical Instrument

-

URL:[Link]

Sources

- 1. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 2. ekwan.github.io [ekwan.github.io]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of (E)-3-(4-aminopyridin-3-yl)acrylic acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the synthesis of (E)-3-(4-aminopyridin-3-yl)acrylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established Knoevenagel condensation reaction, a reliable method for the formation of carbon-carbon double bonds. This document offers a detailed experimental procedure, an explanation of the underlying chemical principles, and guidance on the characterization of the final product.

Introduction

(E)-3-(4-aminopyridin-3-yl)acrylic acid and its derivatives are of significant interest in pharmaceutical research due to their structural resemblance to biologically active compounds. The presence of the aminopyridine moiety and the acrylic acid functionality provides multiple points for further chemical modification, making it a versatile scaffold for the development of novel therapeutic agents. The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, is a classic and efficient method for the synthesis of such α,β-unsaturated carboxylic acids.[1]

This protocol details the Doebner modification of the Knoevenagel condensation, which utilizes pyridine as both the solvent and a basic catalyst for the reaction between 4-aminopyridine-3-carboxaldehyde and malonic acid.[2] A small amount of piperidine is also employed as a more potent basic catalyst to facilitate the initial condensation.

Synthetic Workflow

The synthesis of (E)-3-(4-aminopyridin-3-yl)acrylic acid is a two-step process involving the Knoevenagel condensation of 4-aminopyridine-3-carboxaldehyde with malonic acid, followed by in-situ decarboxylation to yield the desired product.

Caption: Synthetic route for (E)-3-(4-aminopyridin-3-yl)acrylic acid.

Experimental Protocol

This protocol is adapted from established procedures for similar pyridine-containing acrylic acids.[3] The presence of the 4-amino group on the pyridine ring is not expected to significantly interfere with the Knoevenagel condensation under these conditions; however, careful monitoring of the reaction progress is advised.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 4-Aminopyridine-3-carboxaldehyde | 42373-30-8 | 122.12 | 1.0 g |

| Malonic Acid | 141-82-2 | 104.06 | 1.28 g |

| Pyridine | 110-86-1 | 79.10 | 10 mL |

| Piperidine | 110-89-4 | 85.15 | 0.2 mL |

| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 | As needed |

| Deionized Water | 7732-18-5 | 18.02 | As needed |

| Ethanol | 64-17-5 | 46.07 | As needed |

Step-by-Step Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-aminopyridine-3-carboxaldehyde (1.0 g, 8.19 mmol) and malonic acid (1.28 g, 12.29 mmol, 1.5 equivalents).

-

Addition of Solvent and Catalyst: To the flask, add pyridine (10 mL) and piperidine (0.2 mL). The pyridine acts as both the solvent and a base, while piperidine serves as a more potent basic catalyst to initiate the condensation.

-

Reaction: Heat the reaction mixture to reflux (approximately 115 °C) with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/methanol, 9:1). The reaction is typically complete within 3-5 hours. The consumption of the aldehyde starting material indicates the completion of the reaction.

-

Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Precipitation: Slowly add concentrated hydrochloric acid dropwise to the cold reaction mixture until the pH is acidic (pH ~3-4), which will cause the product to precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold deionized water and then with a small amount of cold ethanol to remove any residual pyridine and unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure (E)-3-(4-aminopyridin-3-yl)acrylic acid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization

The structure and purity of the synthesized (E)-3-(4-aminopyridin-3-yl)acrylic acid should be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring, the vinyl protons of the acrylic acid moiety, and the amine protons. The coupling constant between the two vinyl protons should be in the range of 15-18 Hz, which is indicative of the trans or (E)-configuration.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carboxylic acid carbon, the olefinic carbons, and the carbons of the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the carboxylic acid (around 1680-1710 cm⁻¹), the C=C stretching of the alkene (around 1620-1640 cm⁻¹), and the C-N stretching of the aminopyridine ring.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the synthesized compound. The expected molecular ion peak [M+H]⁺ for C₈H₈N₂O₂ would be approximately 165.06 m/z.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

-

Pyridine and piperidine are toxic and have strong, unpleasant odors. Handle with care.

-

Concentrated hydrochloric acid is corrosive and should be handled with extreme caution.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of (E)-3-(4-aminopyridin-3-yl)acrylic acid via a Knoevenagel condensation. By following this procedure, researchers can efficiently produce this valuable building block for applications in drug discovery and development. The provided guidelines for characterization will ensure the identity and purity of the final product.

References

- Knoevenagel, E. (1898). Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619.

- Doebner, O. (1900). Ueber die Knoevenagel'sche Condensation zwischen Malonsäure und Aldehyden. Berichte der deutschen chemischen Gesellschaft, 33(2), 2140–2142.

- Jones, G. (2004).

- Kudelko, A., & Zieliński, W. (2015). A convenient synthesis of 3-(pyridyl)acrylic acids. Chemistry of Heterocyclic Compounds, 51(8), 753-756.

- Florez-Munoz, D. A., et al. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.

- Pawar, H. S., Wagh, A. S., & Lali, A. M. (2016). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry, 40(6), 4962-4968.

-

RSC Publishing. (2017). Supplementary Information. Retrieved from [Link]

-

Organic Syntheses. 3-aminopyridine. Retrieved from [Link]

- Revue Roumaine de Chimie. (2014). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. 59(11-12), 1035-1043.

- Bulgarian Chemical Communications. (2015). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. 47(Special Issue D), 133-138.

- Taylor & Francis Online. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-410.

Sources

Heck reaction conditions for preparing (E)-3-(4-aminopyridin-3-yl)acrylic acid

Application Note: Optimized Heck Coupling Conditions for the Synthesis of (E)-3-(4-aminopyridin-3-yl)acrylic acid

Introduction & Scope

The synthesis of (E)-3-(4-aminopyridin-3-yl)acrylic acid is a critical transformation in the manufacturing of nicotinic acetylcholine receptor agonists, most notably as an intermediate for Varenicline (Chantix) . While the Heck-Mizoroki reaction is the standard method for establishing the alkene bridge, this specific substrate presents a "dual-poisoning" challenge:

-

The Pyridine Nitrogen: A strong

-donor that can sequester the palladium catalyst. -

The Free Amine (C4-NH₂): A competitive ligand that can form stable, inactive Pd(II) amido complexes, halting the catalytic cycle.

This Application Note provides two distinct, field-validated protocols to overcome these electronic deactivations: a Standard Phosphine-Ligated Protocol (high reliability) and a Ligand-Free Phase Transfer Protocol (green/cost-effective).

Mechanistic Insight & Catalyst Design

To successfully couple 3-bromo-4-aminopyridine with acrylic acid, the catalytic cycle must outcompete the formation of the inactive [Pd(Ar)(amine)X] species.

Key Mechanistic Strategy:

-

Ligand Selection: Bulky phosphines like Tri-o-tolylphosphine (P(o-tol)₃) are essential in the standard protocol. The steric bulk prevents the formation of coordinatively saturated bis-phosphine complexes, maintaining a reactive mono-phosphine Pd(0) species that is less susceptible to amine inhibition.

-

Temperature: Elevated temperatures (>100°C) are thermodynamically required to promote the dissociation of the pyridine/amine from the Palladium center, allowing the olefin (acrylic acid) to coordinate.

Figure 1: Catalytic Cycle and Inhibition Pathways

Caption: The Heck catalytic cycle showing the critical "Catalyst Death" pathway where the substrate's amine functionality sequesters the catalyst. Bulky ligands and high heat prevent this off-cycle equilibrium.

Critical Reaction Parameters

| Parameter | Recommended Choice | Rationale |

| Catalyst Precursor | Pd(OAc)₂ | More stable and cheaper than Pd(PPh₃)₄. Generates active Pd(0) in situ.[1] |

| Ligand | P(o-tol)₃ | Steric bulk ( |

| Solvent | DMF or DMAc | High boiling point required (>100°C) and solubilizes the polar zwitterionic product. |

| Base | Triethylamine (Et₃N) | Acts as both a base to neutralize HBr and a reductant to generate Pd(0) from Pd(II). |

| Additive (Protocol B) | TBAB | Tetrabutylammonium bromide stabilizes Pd nanoparticles in ligand-free conditions ("Jeffery conditions"). |

Experimental Protocols

Protocol A: The "Gold Standard" (Phosphine-Modified)

Best for: Small to mid-scale synthesis where yield reliability is paramount.

Reagents:

-

3-Bromo-4-aminopyridine (1.0 equiv)[2]

-

Acrylic acid (1.5 equiv) - Note: Use fresh, inhibitor-free if possible.

-

Pd(OAc)₂ (5 mol%)

-

P(o-tol)₃ (10 mol%)

-

Triethylamine (3.0 equiv)[2]

-

DMF (anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

-

Catalyst Pre-complexation: In a dry reaction vessel flushed with Argon, dissolve Pd(OAc)₂ and P(o-tol)₃ in DMF. Stir at room temperature for 15 minutes until the solution turns yellow/orange (formation of active catalyst).

-

Substrate Addition: Add 3-bromo-4-aminopyridine and Triethylamine to the vessel.

-

Olefin Addition: Add Acrylic acid dropwise. Caution: Exothermic reaction with base.

-

Reaction: Heat the mixture to 110°C for 12–16 hours.

-

Checkpoint: Monitor by HPLC/TLC.[2] The starting bromide should be consumed.

-

-

Workup (Isoelectric Precipitation):

-

Cool the mixture to room temperature.

-

Dilute with water (3x reaction volume).

-

Acidify carefully with 1N HCl to pH ~3-4 (protonating the pyridine), then adjust back to pH 6.5–7.0 using saturated NaHCO₃.

-

The zwitterionic product, (E)-3-(4-aminopyridin-3-yl)acrylic acid, will precipitate as a solid.

-

-

Isolation: Filter the solid, wash with cold water and diethyl ether. Dry under vacuum at 50°C.

Protocol B: The "Green" Route (Ligand-Free / Jeffery Conditions)

Best for: Cost-sensitive scale-up or avoiding phosphine oxide byproducts.

Reagents:

-

3-Bromo-4-aminopyridine (1.0 equiv)[2]

-

Acrylic acid (1.2 equiv)

-

Pd(OAc)₂ (2-3 mol%)

-

TBAB (Tetrabutylammonium bromide) (1.0 equiv)

-

Na₂CO₃ (2.5 equiv)

-

Water/DMF (1:1 ratio) or pure DMF

Step-by-Step Procedure:

-

Charge: Combine the aryl halide, TBAB, and Na₂CO₃ in the reactor.

-

Solvent: Add the DMF/Water mixture.

-

Catalyst: Add Pd(OAc)₂.

-

Olefin: Add Acrylic acid.

-

Reaction: Heat to 100°C for 8–10 hours. The TBAB acts as a phase transfer catalyst and stabilizes "naked" Pd-nanoclusters, preventing aggregation.

-

Workup: Similar to Protocol A. The absence of phosphine ligands makes the filtrate easier to dispose of, though the product may require recrystallization from Ethanol/Water to remove quaternary ammonium salts.

Experimental Workflow & Quality Control

Figure 2: Synthesis and Purification Workflow

Caption: Operational workflow emphasizing the critical pH adjustment step for isolating the zwitterionic amino-acid product.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning by amine. | Increase temperature to 120°C; Switch to Protocol A (P(o-tol)₃) to protect Pd center. |

| Pd Black Precipitation | Catalyst decomposition. | Ensure strict O₂-free environment; Add TBAB (Protocol B) or more phosphine (Protocol A). |

| Product is Oily/Sticky | Impurities/Salts. | The product is an amino acid. Ensure pH is exactly at the isoelectric point (approx pH 6.8) during precipitation. Recrystallize from EtOH. |

| Regioisomer Mixtures | Incorrect insertion. | Use non-polar solvent (Toluene) if solubility permits, or switch to electron-rich ligands. However, 3-position is electronically favored. |

References

-